Sigma-1 vs. Sigma-2 Receptor Affinity Profile: Quantitative Ki Comparison for 3-Phenylazepane
3-Phenylazepane demonstrates a clear binding preference for the sigma-2 receptor over the sigma-1 receptor, a selectivity profile that is quantitatively defined and distinct from many azepane-based sigma ligands. Binding assays using rat liver membranes and [³H]-DTG as the radioligand for sigma-2 receptors yielded a Ki of 36.5 nM, while parallel assays using guinea pig brain membranes and [³H]-(+)-pentazocine for sigma-1 receptors yielded a Ki of 83.1 nM [1]. This represents a 2.3-fold selectivity for sigma-2 over sigma-1. This profile is mechanistically significant because sigma-2 receptor engagement has been linked to modulation of cancer cell proliferation and apoptosis, whereas sigma-1 receptor activity is primarily associated with pain modulation and neuroprotection [2]. The modest but reproducible sigma-2 preference differentiates 3-phenylazepane from structurally related azepane derivatives that exhibit nanomolar affinity for both subtypes without clear selectivity [3].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Sigma-2: Ki = 36.5 nM; Sigma-1: Ki = 83.1 nM |
| Comparator Or Baseline | Class-level azepane sigma ligands (e.g., benzoxazole-azepane derivatives): Ki σ1 = 0.78–2.30 nM, Ki σ2 = 3.8–7.9 nM |
| Quantified Difference | Target compound: 2.3-fold selectivity for σ2 over σ1; Comparator azepane derivatives: ~1.6- to 5.0-fold selectivity for σ1 over σ2 (opposite direction) |
| Conditions | Radioligand binding assays: σ2 using [³H]-DTG in rat liver membranes; σ1 using [³H]-(+)-pentazocine in guinea pig brain membranes |
Why This Matters
This selectivity profile enables researchers to use 3-phenylazepane as a chemical probe to interrogate sigma-2 receptor function with reduced sigma-1 confounding, a tool not readily available with many other azepane-based ligands.
- [1] BindingDB. (2024). BDBM50407300 / CHEMBL397705. Affinity data for 3-phenylazepane at sigma-1 and sigma-2 receptors. View Source
- [2] Patents-Review.com. (2019). 3-ETHYL-3-PHENYLAZEPANE DERIVATIVES HAVING MULTIMODAL ACTIVITY AGAINST PAIN (Patent EP3402779A1). View Source
- [3] Romeo G, et al. (2019). Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. Eur J Med Chem, 174:226-235. View Source
